molecular formula C8H14N2O4 B574279 Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate CAS No. 169943-17-3

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate

Cat. No.: B574279
CAS No.: 169943-17-3
M. Wt: 202.21
InChI Key: CFLOUYDTMGPNOA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate (CAS: 169943-17-3) is a cyclobutane derivative characterized by two ester groups at the 1,2-positions and two amino groups at the 3,4-positions. Its IUPAC name reflects this substitution pattern: This compound. The compound is also known by synonyms such as dimethyl 3,4-diamino-1,2-cyclobutanedicarboxylate and 3,4-diaminocyclobutane-1,2-dicarboxylic acid dimethyl ester.

Molecular Formula : C₈H₁₄N₂O₄
Molecular Weight : 202.21 g/mol
Structural Features :

  • A strained cyclobutane ring with vicinal ester (-COOCH₃) and amino (-NH₂) groups.
  • The stereochemistry (cis/trans) of substituents is not explicitly defined in common synthetic routes, though stereoselective methods exist for related cyclobutane systems.
Property Value Source
IUPAC Name This compound
CAS Registry Number 169943-17-3
SMILES COC(=O)C1C(C(C1N)N)C(=O)OC
InChIKey CFLOUYDTMGPNOA-UHFFFAOYSA-N

Historical Context in Cyclobutane Chemistry

Cyclobutane derivatives have garnered attention due to their unique strain and conformational flexibility. The synthesis of this compound aligns with broader efforts to explore strained carbocycles for pharmaceutical and materials applications. Early cyclobutane chemistry focused on photochemical [2+2] cycloadditions, but recent advances employ stereoselective methods, such as iodonitrene-mediated ring contractions and BF₃-catalyzed dimerizations.

Key milestones:

  • Photocycloadditions : Historically used to construct cyclobutane cores, as seen in the synthesis of 1,2-diaminotruxinic δ-cyclobutanes.
  • Stereoselective Synthesis : Modern protocols, like Levin’s nitrogen deletion and Dervan’s biradical cyclization, enable precise control over substituent orientation.
  • Medicinal Relevance : Cyclobutanes are valued for conformational restriction in drug design, enhancing metabolic stability and target binding.

Key Physicochemical Properties

The compound’s properties are influenced by its strained ring and polar functional groups:

Calculated Properties :

  • Density : 1.253 g/cm³
  • Boiling Point : 300.41°C at 760 mmHg
  • Flash Point : 136.72°C
  • Refractive Index : 1.5

Experimental Observations :

  • Solubility : Likely moderate in polar aprotic solvents (e.g., DMSO, DMF) due to ester and amino groups, but poor in water.
  • Stability : The cyclobutane ring’s strain may confer thermal sensitivity, though ester and amino groups could stabilize against decomposition.
Property Value Source
Molecular Weight 202.21 g/mol
Density 1.253 g/cm³
Boiling Point 300.41°C
Refractive Index 1.5

Spectroscopic Data :

  • IR Spectroscopy : Expected peaks for N-H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-O (1200–1300 cm⁻¹).
  • NMR : Cyclobutane protons resonate upfield (δ 2.5–4.0 ppm), while ester methyl groups appear near δ 3.7 ppm.

Properties

IUPAC Name

dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)3-4(8(12)14-2)6(10)5(3)9/h3-6H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLOUYDTMGPNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C1N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl maleate with ammonia or an amine in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the cyclobutane ring without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are carefully selected to optimize the reaction conditions and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate, with careful control of temperature and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The ester groups may also participate in binding interactions, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Dipropyl 3,6-Diphenyl-1,2-Dihydro-1,2,4,5-Tetrazine-1,2-Dicarboxylate

  • Structure : This compound contains a six-membered tetrazine ring with phenyl substituents and propyl ester groups .
  • Key Differences: Ring Strain: The tetrazine ring lacks the high strain of cyclobutane, enabling greater conformational flexibility. Electronic Properties: The tetrazine’s C=N bond length (1.285 Å) and N–N single bond (1.401 Å) indicate minimal conjugation, contrasting with the cyclobutane’s non-aromatic, electron-rich amino groups . Symmetry: The tetrazine derivative exhibits crystallographic twofold symmetry, while the cyclobutane analog’s symmetry depends on substituent positioning.
  • Applications : Tetrazine derivatives are studied for antitumor activity, whereas cyclobutane dicarboxylates may serve as rigid scaffolds in drug design.

Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate

  • Structure : A thiophene ring with bromine substituents and ester groups .
  • Key Differences: Aromaticity: The thiophene ring is fully conjugated and aromatic, unlike the non-aromatic cyclobutane. Substituent Effects: Bromine atoms introduce steric bulk and electron-withdrawing effects, contrasting with the electron-donating amino groups in the cyclobutane derivative. Reactivity: Bromine enhances electrophilic substitution reactivity, whereas amino groups facilitate nucleophilic reactions.
  • Applications : Thiophene derivatives are used in organic electronics, while cyclobutane analogs may prioritize bioactivity.

Dimethyl Acetylenedicarboxylate

  • Structure : A linear acetylene backbone with two ester groups .
  • Key Differences :
    • Hybridization : The sp-hybridized acetylene core is highly reactive (e.g., in Diels-Alder reactions), whereas the cyclobutane’s sp³ carbons favor strain-driven ring-opening reactions.
    • Safety Profile : Dimethyl acetylenedicarboxylate requires strict handling due to toxicity (skin/eye irritant), whereas cyclobutane derivatives’ hazards are less documented but likely milder .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Bond Features Key Applications
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate Cyclobutane 3,4-NH₂; 1,2-COOCH₃ High ring strain, electron-rich Ligand synthesis, drug intermediates
Dipropyl 3,6-diphenyltetrazine-1,2-dicarboxylate Tetrazine 3,6-Ph; 1,2-COOCH₂CH₂CH₃ Non-conjugated C=N/N–N bonds Antitumor agents
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Thiophene 2,5-Br; 3,4-COOCH₃ Aromatic, electron-deficient Organic semiconductors
Dimethyl acetylenedicarboxylate Acetylene Terminal COOCH₃ groups sp-hybridized triple bond Reactive dienophile

Research Findings and Implications

  • Cyclobutane vs. Tetrazine : The cyclobutane’s strain may enhance reactivity in ring-opening polymerizations, while the tetrazine’s stability suits coordination chemistry .
  • Amino vs. Bromine Substituents: Amino groups in the cyclobutane derivative improve solubility and metal-binding capacity, whereas bromine in thiophene analogs aids cross-coupling reactions .
  • Safety Considerations : Cyclobutane dicarboxylates likely pose lower toxicity risks compared to acetylenedicarboxylates, which demand stringent safety protocols .

Biological Activity

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate (DMDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its cyclobutane ring structure with two amino groups and two ester functionalities. The synthesis typically involves multi-step reactions starting from cyclobutane derivatives, which can be modified through various chemical transformations to introduce amino and carboxylate groups .

Biological Activity

The biological activity of DMDC has been explored in several studies, revealing its potential in various therapeutic areas:

1. Antitumor Activity

  • DMDC exhibits notable antitumor properties. Research indicates that compounds derived from aminocyclobutane structures can inhibit tumor growth by acting as antagonists at NMDA receptors, which are implicated in cancer cell proliferation . In vitro studies have shown that DMDC can induce apoptosis in cancer cell lines.

2. Neurotropic Effects

  • The compound has demonstrated neurotropic activity, suggesting potential applications in treating neurodegenerative diseases. It acts on neurotransmitter systems, particularly influencing NMDA receptor activity . This mechanism may help mitigate excitotoxicity associated with neurodegeneration.

3. Analgesic and Antidepressant Properties

  • DMDC has been reported to possess analgesic effects, which could be beneficial in pain management therapies. Its structure allows it to interact with pain pathways effectively. Additionally, some derivatives have shown antidepressant-like effects in animal models, indicating a broader scope of central nervous system activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of DMDC and related compounds:

StudyFindings
Aminocyclobutane Derivatives Found to exhibit antiviral and antimicrobial properties alongside antitumor effects .
Neurotropic Activity Assessment Demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal death .
Analgesic Activity Showed efficacy comparable to standard analgesics in preclinical pain models .

The mechanisms underlying the biological activities of DMDC are multifaceted:

  • NMDA Receptor Modulation : By acting as a selective antagonist at NMDA receptors, DMDC can influence calcium influx into neurons, thereby preventing excitotoxicity associated with excessive glutamate signaling.
  • Antioxidant Properties : Some studies suggest that DMDC may exert antioxidant effects, reducing oxidative stress within cells and contributing to its neuroprotective capabilities .

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